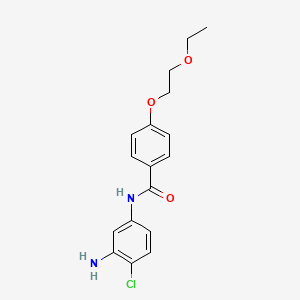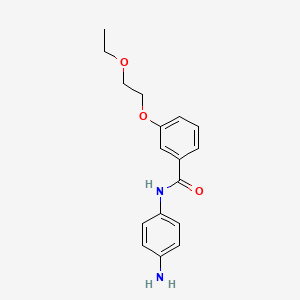
5-Methyl-4-(4H-1,2,4-triazol-4-YL)-1H-pyrazole-3-carboxylic acid
Overview
Description
The compound seems to be a derivative of triazole and pyrazole, which are both heterocyclic compounds . Triazoles are known for their use in various fields such as antiviral, anticancer, antioxidant, and antimicrobial activity .
Molecular Structure Analysis
The molecular structure of similar compounds can be characterized by mass spectra, 1HNMR, 13CNMR, and a single X-Ray diffraction analysis .Scientific Research Applications
Antimicrobial Activities
- Facile Synthesis and Antimicrobial Activities: Novel derivatives of 5-Methyl-4-(4H-1,2,4-triazol-4-yl)-1H-pyrazole-3-carboxylic acid have been synthesized and evaluated for antimicrobial properties. The compounds showed potential as antimicrobial agents (Al‐Azmi & Mahmoud, 2020).
- Antimicrobial Agents Synthesis: A series of compounds related to the chemical structure demonstrated significant antimicrobial activity against various bacterial and fungal strains (Reddy, Rao, Kumar, & Nagaraj, 2010).
Analgesic and Antioxidant Activities
- Analgesic and Antioxidant Properties: Synthesized derivatives containing the pyrazole moiety showed notable in vivo analgesic and in vitro antioxidant activities (Karrouchi et al., 2016).
Chemical Synthesis and Transformations
- Synthesis and Transformations: The compound has been used as a base for synthesizing various functional derivatives and exploring further chemical transformations (Prokopenko et al., 2010).
Molecular Docking Studies
- Molecular Docking Analysis: Certain derivatives have been studied for their binding interactions with biological targets, suggesting potential inhibitory actions on specific enzymes or receptors (Nayak & Poojary, 2019).
Synthesis of New Chemical Entities
- Development of New Compounds: Research has focused on synthesizing new compounds using 5-Methyl-4-(4H-1,2,4-triazol-4-yl)-1H-pyrazole-3-carboxylic acid as a starting point, leading to the discovery of novel chemical entities with potential biological activities (Fedotov et al., 2022).
Structural Characterization
- Structural Characterization: Detailed structural analysis of derivatives has been performed using techniques like X-ray crystallography, highlighting the molecular conformations and interactions (Portilla et al., 2007).
Antibacterial Activity
- Antibacterial Applications: Specific synthesized compounds have been evaluated for their antibacterial properties, showing effectiveness against various bacterial strains (Brahmayya et al., 2018).
Mechanism of Action
Target of Action
It is known that azoles, a class of compounds to which this molecule belongs, often target the heme protein, which cocatalyzes cytochrome p-450-dependent 14α-demethylation of lanosterol .
Mode of Action
Based on the general behavior of azoles, it can be inferred that the compound likely interacts with its target by binding to the active site, thereby inhibiting the function of the enzyme .
Result of Action
Given the typical action of azoles, it can be inferred that the compound may lead to the disruption of fungal cell membrane integrity and function, resulting in the inhibition of fungal growth .
Future Directions
properties
IUPAC Name |
5-methyl-4-(1,2,4-triazol-4-yl)-1H-pyrazole-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7N5O2/c1-4-6(12-2-8-9-3-12)5(7(13)14)11-10-4/h2-3H,1H3,(H,10,11)(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFTPTAFMQJOAPK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1)C(=O)O)N2C=NN=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7N5O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Methyl-4-(4H-1,2,4-triazol-4-YL)-1H-pyrazole-3-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





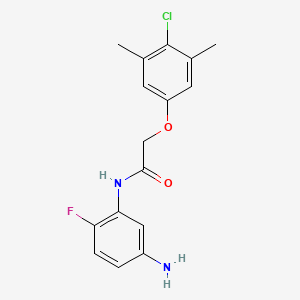
![N-(3-Amino-4-chlorophenyl)-2-[2-(tert-butyl)-phenoxy]acetamide](/img/structure/B1385124.png)

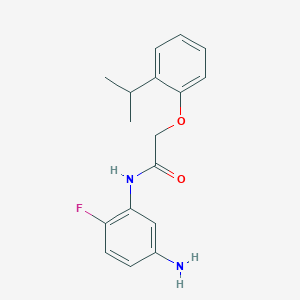
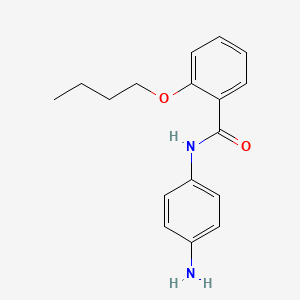
![N-(5-Amino-2-fluorophenyl)-2-[4-(tert-butyl)-phenoxy]acetamide](/img/structure/B1385131.png)
![N-(5-Amino-2-fluorophenyl)-2-[2-(tert-butyl)-phenoxy]acetamide](/img/structure/B1385132.png)
